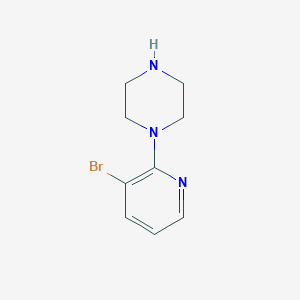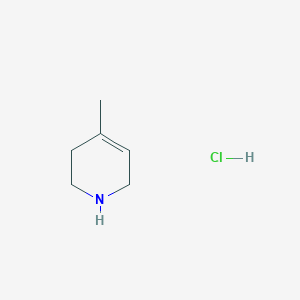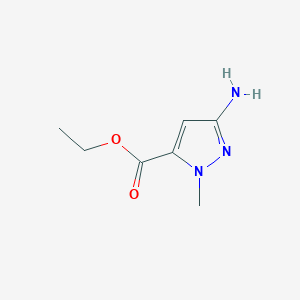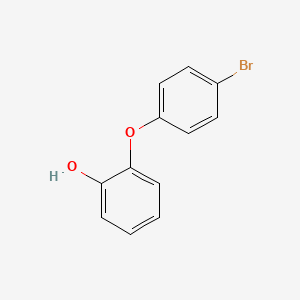
1-(3-ブロモピリジン-2-イル)ピペラジン
概要
説明
1-(3-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol It consists of a piperazine ring attached to a bromopyridine moiety
科学的研究の応用
1-(3-Bromopyridin-2-yl)piperazine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those with potential anticonvulsant and antimicrobial activities.
Biological Studies: The compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of agrochemicals and materials for organic electronics.
準備方法
1-(3-Bromopyridin-2-yl)piperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with 3-bromo-2-chloropyridine . The reaction typically occurs in the presence of a suitable base and solvent under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(3-Bromopyridin-2-yl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(3-Bromopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various biological macromolecules, influencing their activity. The bromine atom on the pyridine ring can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
類似化合物との比較
1-(3-Bromopyridin-2-yl)piperazine can be compared with other similar compounds, such as:
- 1-(3-Chloropyridin-2-yl)piperazine
- 1-(3-Fluoropyridin-2-yl)piperazine
- 1-(3-Iodopyridin-2-yl)piperazine
These compounds share a similar structure but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties .
1-(3-Bromopyridin-2-yl)piperazine stands out due to its unique combination of a bromine atom and a piperazine ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)



![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

